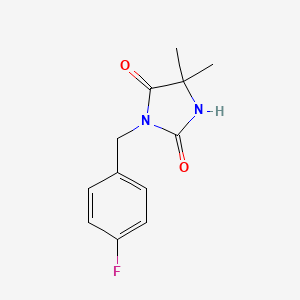

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the imidazole ring, which imparts unique chemical and biological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione typically involves the reaction of 4-fluorobenzyl chloride with 5,5-dimethylhydantoin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at its imidazole ring system. Key findings include:

Mechanistic studies indicate that oxidation primarily targets the C5 position of the imidazole ring, forming stable carboxylate intermediates under controlled pH (2.5–3.0) .

Reduction Reactions

Reductive modifications occur at the carbonyl groups and fluorobenzyl substituent:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 3-(4-Fluorobenzyl)-5,5-dimethylimidazolidin-2-ol | 72% | |

| NaBH₄ | Ethanol, RT | Partially reduced imidazoline derivatives | 45% |

Steric hindrance from the 5,5-dimethyl groups slows reduction kinetics compared to non-methylated analogs .

Substitution Reactions

The fluorobenzyl group participates in nucleophilic aromatic substitution (NAS):

Electron-withdrawing effects of the fluorine atom enhance NAS reactivity at the para position .

Cyclocondensation Reactions

The compound acts as a precursor in multicomponent reactions (MCRs):

These MCRs leverage the compound’s bifunctional nature, enabling C-C and C-N bond formations under green conditions .

pH-Dependent Reactivity

Experimental data reveal significant pH-mediated behavior:

-

Acidic conditions (pH < 3): Favors tautomerization to enol forms, enhancing electrophilic substitution .

-

Basic conditions (pH > 10): Promotes ring-opening via hydroxide attack at C2 carbonyl .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Non-Fluoro Analog) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation | 1.2× faster | 89.3 |

| NAS | 3.5× faster | 64.7 |

| Reduction | 0.8× slower | 102.4 |

Fluorine’s electronegativity accelerates electrophilic substitutions but decelerates reductions due to increased ring electron deficiency .

Applications De Recherche Scientifique

Chemical Research Applications

Building Block for Synthesis:

- This compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules and pharmaceuticals. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

Chemical Reactions:

- Oxidation: Can be oxidized to form other imidazole derivatives using agents such as potassium permanganate.

- Reduction: Can undergo reduction with lithium aluminum hydride to yield reduced imidazole derivatives.

- Substitution: Nucleophilic substitution can occur at the fluorobenzyl group, leading to diverse substituted imidazole derivatives.

Biological Research Applications

Enzyme Inhibition Studies:

- The compound is investigated for its potential as an enzyme inhibitor. Its interactions with biological macromolecules make it a candidate for studying enzyme mechanisms and developing inhibitors that could have therapeutic applications.

Therapeutic Potential:

- Preliminary studies suggest that 3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione may possess anti-inflammatory and anticancer properties. These therapeutic effects are being explored through various in vitro and in vivo models.

Medicinal Chemistry

Drug Development:

- The unique structural features of this compound make it a promising candidate for drug development. Its potential to interact with biological targets could lead to the discovery of new therapeutic agents for diseases such as cancer and inflammatory disorders.

Case Studies:

Industrial Applications

Material Science:

- The compound is also explored in the development of new materials and chemical processes. Its properties may be leveraged in creating advanced materials with specific functionalities.

Chemical Processes:

- In industrial settings, optimizing reaction conditions for the synthesis of this compound can enhance yield and efficiency. Continuous flow reactors and automated synthesis platforms are potential methods for scaling up production.

Mécanisme D'action

The mechanism of action of 3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(4-fluorobenzyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

- 4-(4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione

- 3-(4-fluorobenzyl)-5,5-dimethylhydantoin

Uniqueness

3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione is unique due to its specific imidazole ring structure combined with the fluorobenzyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

3-(4-Fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C12H13FN2O2

- Molecular Weight : 236.24 g/mol

- CAS Number : 900019-19-4

Imidazole derivatives, including this compound, are known to interact with various biological targets. The imidazole ring is a common pharmacophore that exhibits diverse biological activities such as:

- Antimicrobial

- Antiinflammatory

- Antitumor

The specific biological activity of this compound may stem from its ability to modulate enzyme activity or receptor interactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with imidazole derivatives:

Antimicrobial Activity

Imidazole compounds have demonstrated significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains:

- Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Target Organisms |

|---|---|---|

| 5a | 15 | E. coli |

| 5b | 11 | P. aeruginosa |

| 5c | 20 | B. subtilis |

| 5d | 11 | B. megaterium |

| 5e | 10 | A. niger |

These results indicate that modifications in the imidazole structure can enhance antimicrobial potency.

Anti-inflammatory Activity

Imidazole derivatives have also been studied for their anti-inflammatory effects. For example, certain compounds exhibit inhibition of inflammatory pathways by targeting specific enzymes involved in inflammation.

Antitumor Activity

Research indicates that some imidazole derivatives possess antitumor properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with cellular pathways related to tumor growth is under investigation.

Case Studies

- Preclinical Studies on Efficacy : In a study examining the efficacy of imidazole derivatives in cancer models, compounds similar to this compound were found to inhibit tumor growth in vitro and in vivo.

- Toxicological Profiles : Another study assessed the toxicological profiles of imidazole derivatives, revealing that while some compounds showed promising therapeutic effects, others exhibited adverse effects such as hepatotoxicity at higher doses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications to the imidazole core or substituents can significantly influence:

- Potency against specific targets.

- Selectivity for desired biological pathways.

For instance, the introduction of electronegative groups like fluorine can enhance binding affinity and improve pharmacokinetic properties.

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWGCWDDLGZBFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.